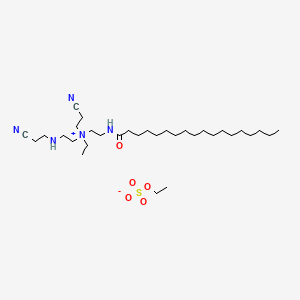
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound It is characterized by its long-chain structure and multiple functional groups, including cyano, amine, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, the reaction of an amine with a cyanoethyl group.
Amidation Reactions: These involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Esterification Reactions: These involve the formation of an ester bond between an alcohol and a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, methyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, propyl sulfate
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
68109-98-8 |
|---|---|
Fórmula molecular |
C32H63N5O5S |
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]-ethyl-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C30H57N5O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30(36)34-26-29-35(4-2,27-20-23-32)28-25-33-24-19-22-31;1-2-6-7(3,4)5/h33H,3-21,24-29H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
RYYWFBAJSDFMSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNCCC#N.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















